N-(5-methyl-1,2-oxazol-3-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Oxidizing agents: For the formation of the nitro group.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Solvents: Such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield, purity, and cost-effectiveness. Safety measures would be in place to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while hydrolysis of the carboxamide group would yield the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its unique structure and functional groups.
Materials Science: As a building block for the synthesis of novel materials with specific properties.
Agrochemicals: As a potential pesticide or herbicide due to its bioactive functional groups.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole and pyrazole rings may play a role in binding to these targets, while the nitro and carboxamide groups may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide: Lacks the nitro group and pyrazole substitution.
1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide: Lacks the oxazole ring.
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to the combination of oxazole and pyrazole rings, along with the presence of nitro and carboxamide functional groups. This combination of features may confer unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H11N7O4 |
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Molecular Weight |
317.26 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11N7O4/c1-8-4-11(16-23-8)14-12(20)10-2-3-17(15-10)7-18-6-9(5-13-18)19(21)22/h2-6H,7H2,1H3,(H,14,16,20) |
InChI Key |
JPNNHJUQGOGKPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NN(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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